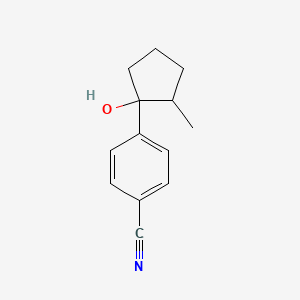
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of benzonitriles, including 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, typically involves the conversion of benzoic acids to their corresponding nitriles. One common method is the reaction of benzoyl chloride with an alkanesulphonamide and a dehydrating agent such as thionyl chloride in benzene or toluene . Another method involves the use of hydroxylamine hydrochloride and benzaldehyde, which undergoes oximation followed by dehydration to form the nitrile .
Industrial Production Methods
Industrial production methods for benzonitriles often involve the ammoxidation of toluene, ammonia, and air, or the cyanation of benzene halides . These methods are advantageous due to their scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Benzoic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Industry: Used in the production of advanced coatings, pesticides, and dyes.
作用機序
The mechanism of action of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler nitrile compound with similar reactivity.
4-Hydroxybenzonitrile: Contains a hydroxyl group similar to 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile but lacks the cyclopentyl ring.
2-Methylbenzonitrile: Similar structure but without the hydroxyl group.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a cyclopentyl ring, which imparts distinct reactivity and selectivity compared to other benzonitriles .
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
4-(1-hydroxy-2-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-3-2-8-13(10,15)12-6-4-11(9-14)5-7-12/h4-7,10,15H,2-3,8H2,1H3 |
InChIキー |
DMOXVPIQRVEDJF-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC1(C2=CC=C(C=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



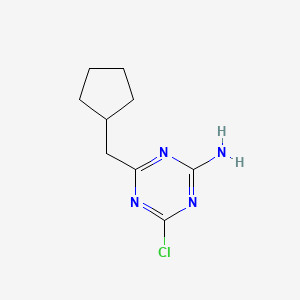
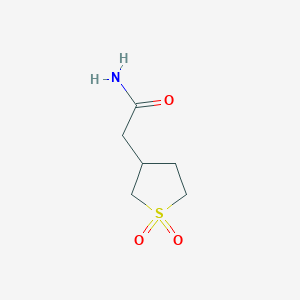
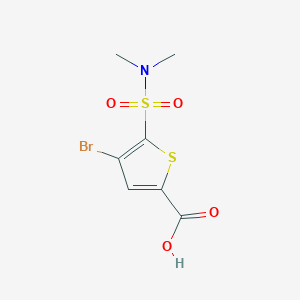
![1,6-Dioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13201100.png)
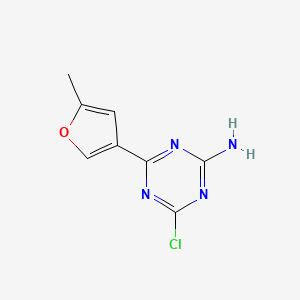
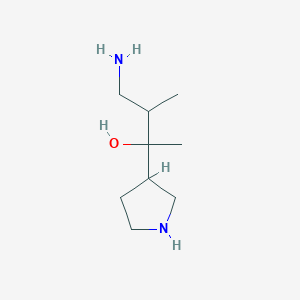

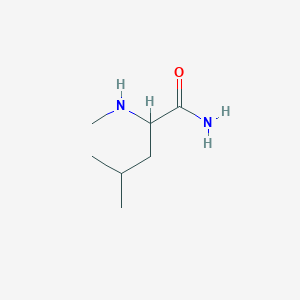

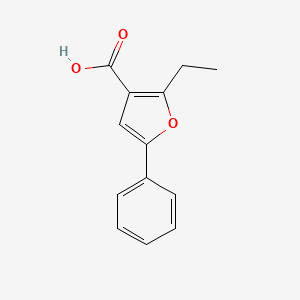
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
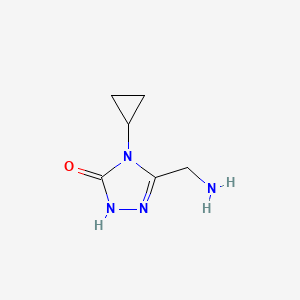
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
